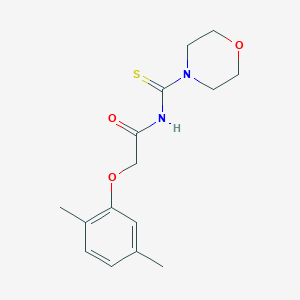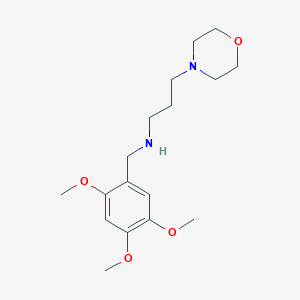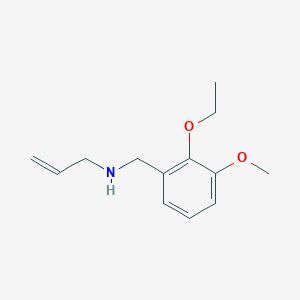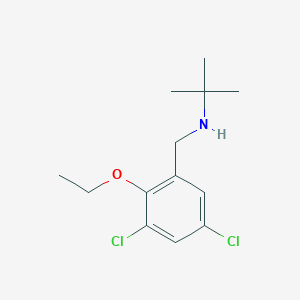
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide, also known as DAPT, is a chemical compound that has been used in scientific research for its ability to inhibit the Notch signaling pathway. This pathway plays a crucial role in the development and differentiation of cells, and dysregulation of Notch signaling has been implicated in various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide inhibits the cleavage of Notch receptors by binding to the active site of the γ-secretase complex, which is responsible for cleaving Notch receptors. This prevents the release of the intracellular domain of Notch receptors, which is required for downstream signaling. As a result, 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide inhibits the activation of downstream signaling pathways, which leads to the inhibition of cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to have a variety of biochemical and physiological effects. Inhibition of Notch signaling by 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to promote neuronal differentiation and maturation, which has potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to study the role of Notch signaling in various cellular processes without affecting other signaling pathways. However, one limitation of using 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide is its potential off-target effects. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to inhibit the cleavage of other proteins besides Notch receptors, which can lead to unintended effects.
Zukünftige Richtungen
There are several future directions for the use of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in scientific research. One potential application is in the development of therapies for Alzheimer's disease. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to promote neuronal differentiation and maturation, which could potentially be used to promote the regeneration of damaged neurons in Alzheimer's patients. Additionally, 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide could be used in combination with other therapies to enhance their efficacy. Another future direction is in the development of cancer therapies. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, and could potentially be used in combination with other therapies to enhance their efficacy. Overall, the use of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in scientific research has the potential to lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide involves the reaction of 2,5-dimethylphenol with thionyl chloride to form 2,5-dimethylphenyl chloride, which is then reacted with morpholine-4-carbothioamide to form 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide. The yield of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide can be improved by using a solvent-free microwave-assisted synthesis method, which has been shown to produce 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide with a higher purity and yield compared to traditional synthesis methods.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been extensively used in scientific research as a tool to study the Notch signaling pathway. It has been shown to inhibit the cleavage of Notch receptors, which prevents the activation of downstream signaling pathways. This inhibition has been used to study the role of Notch signaling in various cellular processes, including cell differentiation, proliferation, and apoptosis. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has also been used to investigate the role of Notch signaling in diseases such as cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
6977-67-9 |
|---|---|
Produktname |
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
Molekularformel |
C15H20N2O3S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11-3-4-12(2)13(9-11)20-10-14(18)16-15(21)17-5-7-19-8-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,16,18,21) |
InChI-Schlüssel |
JAISNEYBNYSTHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(=S)N2CCOCC2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(=S)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine](/img/structure/B261388.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)
![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)

![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![2-[(3,5-Dichloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261405.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)